molecular formula C40H57N11O17 B8075401 Haegtftsd

Haegtftsd

Cat. No.: B8075401
M. Wt: 963.9 g/mol
InChI Key: XRLGYWJAPISLCU-QFQCARHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HAEGTFTSD is a 9-residue peptide of the human glucagon-like peptide-1 (GLP-1) or GLP-1 (7-36), amide. GLP-1 (7-36), amide is a physiological incretin hormone that stimulates insulin secretion in a glucose-dependent manner . This peptide plays a crucial role in regulating blood sugar levels and has significant implications in diabetes research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

HAEGTFTSD can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and Oxyma Pure.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups from the amino acids.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the peptide meets stringent quality standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

HAEGTFTSD undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities, which are useful for studying the structure-activity relationship of GLP-1 peptides.

Scientific Research Applications

HAEGTFTSD has numerous scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    GLP-1 (7-36), amide: The full-length peptide from which HAEGTFTSD is derived.

    Exenatide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes.

    Liraglutide: Another GLP-1 receptor agonist with a longer half-life than native GLP-1.

Uniqueness

This compound is unique due to its specific sequence and its role as a fragment of GLP-1 (7-36), amide. This makes it a valuable tool for studying the structure and function of GLP-1 peptides and their potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N11O17/c1-18(45-34(61)23(41)12-22-14-42-17-44-22)33(60)46-24(9-10-29(56)57)35(62)43-15-28(55)50-31(19(2)53)38(65)47-25(11-21-7-5-4-6-8-21)36(63)51-32(20(3)54)39(66)49-27(16-52)37(64)48-26(40(67)68)13-30(58)59/h4-8,14,17-20,23-27,31-32,52-54H,9-13,15-16,41H2,1-3H3,(H,42,44)(H,43,62)(H,45,61)(H,46,60)(H,47,65)(H,48,64)(H,49,66)(H,50,55)(H,51,63)(H,56,57)(H,58,59)(H,67,68)/t18-,19+,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGYWJAPISLCU-QFQCARHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N11O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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